molecular formula C10H19Cl2N3 B1423483 3-(2-ethyl-1H-imidazol-1-yl)piperidine dihydrochloride CAS No. 1334149-35-7

3-(2-ethyl-1H-imidazol-1-yl)piperidine dihydrochloride

Cat. No.: B1423483
CAS No.: 1334149-35-7
M. Wt: 252.18 g/mol
InChI Key: PCEQNPMOFVQPLN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2-ethyl-1H-imidazol-1-yl)piperidine dihydrochloride is a chemical compound with the molecular formula C10H18ClN3 and a molecular weight of 215.73 g/mol . It is characterized by the presence of an imidazole ring attached to a piperidine ring, which is further substituted with an ethyl group. This compound is often used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-ethyl-1H-imidazol-1-yl)piperidine dihydrochloride typically involves the reaction of 2-ethylimidazole with piperidine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction mixture is then subjected to purification processes such as recrystallization or chromatography to obtain the pure compound .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the compound while minimizing production costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions

3-(2-ethyl-1H-imidazol-1-yl)piperidine dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole derivatives, while reduction may produce piperidine derivatives .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2-ethyl-1H-imidazol-1-yl)piperidine dihydrochloride is unique due to the presence of the ethyl group on the imidazole ring, which may enhance its chemical stability and biological activity compared to similar compounds. This structural modification can lead to differences in reactivity, binding affinity, and overall efficacy in various applications .

Properties

IUPAC Name

3-(2-ethylimidazol-1-yl)piperidine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17N3.2ClH/c1-2-10-12-6-7-13(10)9-4-3-5-11-8-9;;/h6-7,9,11H,2-5,8H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCEQNPMOFVQPLN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC=CN1C2CCCNC2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-(2-ethyl-1H-imidazol-1-yl)piperidine dihydrochloride
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3-(2-ethyl-1H-imidazol-1-yl)piperidine dihydrochloride
Reactant of Route 3
3-(2-ethyl-1H-imidazol-1-yl)piperidine dihydrochloride
Reactant of Route 4
3-(2-ethyl-1H-imidazol-1-yl)piperidine dihydrochloride
Reactant of Route 5
3-(2-ethyl-1H-imidazol-1-yl)piperidine dihydrochloride
Reactant of Route 6
3-(2-ethyl-1H-imidazol-1-yl)piperidine dihydrochloride

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